Isonitrosoacetone

Description

The exact mass of the compound this compound is 87.032028402 g/mol and the complexity rating of the compound is 76.9. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1E)-1-hydroxyiminopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLVOLWBBGQHS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073162 | |

| Record name | Propanal, 2-oxo-, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-44-5, 17280-41-0, 31915-82-9 | |

| Record name | Isonitrosoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonitrosoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-oxo-, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopropionaldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anti-Pyruvic aldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONITROSOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32V8CLT4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precision Synthesis of Isonitrosoacetone: A Mechanistic & Practical Guide

Executive Summary

Isonitrosoacetone (1-hydroxyimino-2-propanone) represents a critical

This guide moves beyond the standard recipe, analyzing the nitrosation mechanism to establish a robust, self-validating protocol suitable for high-purity applications in drug development.

Part 1: Mechanistic Underpinning

To control the reaction, one must understand the competing kinetics between enolization and electrophilic attack. The synthesis relies on the acid-catalyzed nitrosation of acetone.

The Reaction Pathway

The reaction is not a direct attack on the ketone but proceeds through the enol tautomer. Sodium nitrite in acetic acid generates the active nitrosating species (primarily

-

Activation: Acetone tautomerizes to its enol form (rate-limiting in some conditions).

-

Nitrosation: The enol attacks the electrophilic nitrogen of the nitrosonium carrier.

-

Tautomerization: The resulting

-nitroso ketone rapidly tautomerizes to the more stable oxime (isonitroso) form.

Figure 1: Mechanistic pathway of acid-catalyzed acetone nitrosation.

Part 2: Critical Process Parameters (CPP)

Success in this synthesis is defined by suppressing side reactions, specifically the formation of phorone (via acid-catalyzed aldol condensation) or decomposition of the nitrite.

| Parameter | Specification | Scientific Rationale |

| Temperature | High temps accelerate | |

| Reagent Stoichiometry | Acetone (Excess) | Excess acetone acts as a co-solvent and pushes equilibrium; prevents poly-nitrosation. |

| Acid Choice | Glacial Acetic Acid | Strong enough to generate |

| Addition Rate | Dropwise (0.5 - 1 hr) | Strictly controlled by the exotherm. Accumulation of unreacted nitrite can lead to thermal runaway. |

Part 3: Detailed Experimental Protocol

Based on the optimized method adapted from Organic Syntheses (Semon & Damerell).

Reagents

-

Acetone (Reagent Grade): 1.0 mol equivalent (use slight excess).

-

Sodium Nitrite (

): 1.0 mol equivalent. -

Glacial Acetic Acid: 1.5 - 2.0 mol equivalent.

-

Water: Minimal volume to dissolve nitrite.

The Self-Validating Workflow

Step 1: System Preparation

-

Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the slurry formed later), a thermometer, and a pressure-equalizing dropping funnel.

-

Validation Check: Ensure the thermometer bulb is fully submerged in the liquid volume before addition begins.

Step 2: The Charge

-

Add Acetone (e.g., 30g) and Glacial Acetic Acid (e.g., 30g) to the flask.

-

Cool the mixture to 5°C using an ice-salt bath.

Step 3: Nitrite Addition (The Critical Phase)

-

Dissolve Sodium Nitrite (e.g., 30g) in the minimum amount of water (approx. 50-60mL).

-

Add the nitrite solution dropwise.

-

Process Control: The temperature MUST NOT exceed 10°C . If it spikes, halt addition immediately.

-

Observation: The solution will turn blue/green initially (transient nitroso species) before fading to yellow/orange as the oxime forms.

Step 4: Workup & Isolation

-

Allow the mixture to stir for 2-3 hours allowing it to slowly reach room temperature.

-

Extraction: Transfer to a separatory funnel. Extract with ether or ethyl acetate (

).-

Note: this compound is water-soluble; salting out the aqueous layer with NaCl can improve yield.

-

-

Neutralization: Wash the organic layer carefully with saturated

to remove residual acetic acid. -

Drying: Dry over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure. The product will crystallize upon cooling.

Figure 2: Operational workflow for the synthesis of this compound.

Part 4: Characterization & Quality Control

To validate the synthesis in a drug development context, the following analytical signatures must be confirmed.

| Method | Expected Signal | Interpretation |

| Physical State | White to pale yellow plates | Dark yellow/brown indicates oxidation or polymerization. |

| Melting Point | Sharp range indicates high purity. | |

| IR Spectroscopy | Broad band | OH stretch of the oxime. |

| IR Spectroscopy | Strong peak | C=O (Carbonyl) stretch. |

| NMR ( | N-OH proton (exchangeable). |

Part 5: Applications in Drug Development

This compound is not merely a reagent; it is a scaffold. Its primary utility lies in the Knorr Synthesis , where it reacts with

Additionally, it serves as a precursor for the synthesis of reactivators of acetylcholinesterase (oximes) used in the treatment of organophosphate poisoning.

References

-

Semon, W. L., & Damerell, V. R. (1943). This compound. Organic Syntheses, Collective Volume 2, 363.

-

Touster, O. (1953). The Nitrosation of Aliphatic Carbon Compounds. Organic Reactions, 7, 327.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

An In-depth Technical Guide to Isonitrosoacetone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of isonitrosoacetone, a versatile organic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis protocols, spectroscopic signatures, and critical applications of this molecule, moving beyond a simple data sheet to offer field-proven insights and the causality behind its chemical behavior.

Molecular Identity and Structure

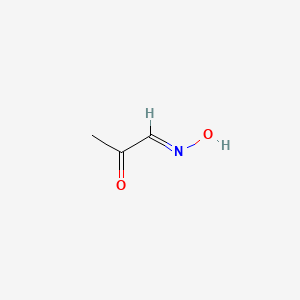

This compound, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is a simple yet functionally rich molecule.[1] It belongs to the class of oximes, containing a hydroxylamino group (=N-OH) attached to a ketone framework.[1] This unique combination of functional groups dictates its chemical personality, making it a subject of interest in both synthetic chemistry and pharmacology.

Its identity is cataloged under several identifiers, with the most common being CAS Number 306-44-5 .[1][2][3] However, due to tautomerism and different registration entries, it may also be associated with other CAS numbers like 17280-41-0 and 31915-82-9.[1][4][5] Common synonyms include MINA (monothis compound), pyruvaldoxime, and 2-oxopropanal 1-oxime.[3][5][6]

The structural foundation of this compound is prone to tautomerism, existing in equilibrium between the more stable keto-oxime form and the nitroso-enol form. This equilibrium is fundamental to understanding its reactivity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are summarized below. These data points are critical for designing experiments, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅NO₂ | [2][3][6] |

| Molecular Weight | 87.08 g/mol | [1][3][4] |

| Appearance | Colorless to slightly yellow solid, often as leaflets or needles. | [3][7] |

| Melting Point | 69 °C | [2][3][6] |

| Boiling Point | 193 °C at 760 mmHg | [2][6] |

| Density | 1.1 g/cm³ | [2][6] |

| pKa | 8.39 (at 25 °C) | [3][6] |

| Flash Point | 70.6 °C | [2][6] |

| Vapor Pressure | 0.126 mmHg at 25 °C | [6] |

| LogP | 0.03540 | [2][6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Solubility Profile: this compound exhibits diverse solubility, a key consideration for its use as a reagent and in biological assays.

-

Freely Soluble: Water, Ether.[3]

-

Moderately Soluble: Warm Chloroform, Benzene, Carbon Tetrachloride.[3]

-

Practically Insoluble: Petroleum Ether.[3]

-

Other: Soluble in DMSO and alkalies (forming yellow solutions).[3][4]

Synthesis and Experimental Protocols

This compound is accessible through the nitrosation of acetone or its derivatives. The choice of nitrosating agent and reaction conditions is crucial for achieving high purity and yield. The underlying principle involves the reaction of an enol or enolate with a source of the nitrosonium ion (NO⁺).

One established laboratory-scale method involves the use of an alkyl nitrite in the presence of an acid catalyst.[3]

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Methyl Nitrite

This protocol is based on classical methods and is chosen for its reliability in a standard laboratory setting.[3]

Causality: The reaction is performed at low temperatures (0 °C) to control the exothermic nature of the nitrosation and to minimize the formation of side products. The acid catalyst (HCl) is essential for generating the active nitrosating species from methyl nitrite.

Methodology:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetone in anhydrous ether.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.

-

Catalysis: Slowly introduce gaseous hydrogen chloride (HCl) or a saturated ethereal HCl solution to catalyze the reaction.

-

Addition of Nitrosating Agent: Add methyl nitrite dropwise via the dropping funnel while maintaining the temperature at 0 °C and stirring vigorously. The reaction mixture will typically change color.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.

-

Workup: Carefully neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Separate the ethereal layer and wash it with brine.

-

Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ether/petroleum ether or by sublimation, which yields shiny needles.[3]

Self-Validation: The purity of the final product must be confirmed by melting point analysis (should be sharp at ~69 °C) and spectroscopic methods (NMR, IR) as detailed in Section 5.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its dual functional groups. It serves as a valuable intermediate in organic synthesis and has been investigated for important pharmacological activities.[5][7]

Intermediate in Organic Synthesis

The isonitroso group is a versatile handle for constructing more complex molecules. It can participate in condensation reactions and is a precursor for nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[5] Its ability to act as a bidentate ligand allows it to chelate with metal ions, making it useful in coordination chemistry.[5]

Acetylcholinesterase (AChE) Reactivator

A significant area of research for this compound (MINA) is its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs), such as nerve agents and pesticides.[4][]

Mechanism of Action: OP compounds phosphorylate a critical serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. Oxime reactivators like MINA work by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, removing the inhibiting group and regenerating the functional enzyme.[]

Recent studies have shown that MINA has a beneficial effect on both central and peripheral AChE.[] While its affinity for the inhibited enzyme is low, it demonstrates moderate to high reactivity, making it a compound of interest in the development of broad-spectrum nerve agent antidotes.[]

Caption: Role of MINA in reactivating OP-inhibited AChE.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The expected spectral features are directly correlated with its molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[9]

-

~3200-3600 cm⁻¹ (broad): O-H stretch of the oxime group. The broadness is due to hydrogen bonding.

-

~2800-3000 cm⁻¹: C-H stretch from the methyl group.

-

~1680-1710 cm⁻¹: A strong C=O stretch from the ketone group.

-

~1620-1650 cm⁻¹: C=N stretch of the oxime.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms.[10]

-

Singlet (~2.3 ppm): Corresponds to the three protons of the methyl (CH₃) group adjacent to the carbonyl.

-

Singlet (~7.5 ppm): Represents the single proton of the C-H group attached to the oxime.

-

Broad Singlet (>10 ppm): The acidic proton of the oxime's hydroxyl (-OH) group. Its chemical shift can be variable and it may exchange with D₂O.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns.[9][11]

-

Molecular Ion Peak (M⁺): A peak at m/z = 87, corresponding to the molecular weight of C₃H₅NO₂.

-

Key Fragments: Common fragmentation may involve the loss of NO, OH, or the acetyl group (CH₃CO), providing further structural evidence.

-

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazards: It is classified as a skin, eye, and respiratory irritant.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[12]

-

Handling: All work should be conducted in a chemical fume hood.[2] Personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, is mandatory.[2] Avoid creating dust and avoid contact with heat, flames, and sparks.[2]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][7] Recommended storage is refrigerated at 2-8 °C for short-term use and -20 °C for long-term stability.[2][4]

-

Incompatibilities: Avoid strong oxidizing agents.[2]

-

Decomposition: Hazardous combustion products include carbon monoxide and nitrogen oxides.[2]

References

-

Chemsrc. (n.d.). This compound | CAS#:306-44-5. Retrieved January 30, 2026, from [Link]

-

LookChem. (n.d.). This compound|306-44-5. Retrieved January 30, 2026, from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved January 30, 2026, from [Link]

-

Chemical Synthesis. (n.d.). Cas no 306-44-5 (this compound). Retrieved January 30, 2026, from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 30, 2026, from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones.

-

ResearchGate. (2005). An Improved Synthesis of Isonitrosoacetanilides. Retrieved January 30, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Michigan State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 30, 2026, from [Link]

-

Course Hero. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved January 30, 2026, from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]

- 3. This compound [drugfuture.com]

- 4. medkoo.com [medkoo.com]

- 5. 306-44-5(this compound) | Kuujia.com [kuujia.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and History of Isonitrosoacetone

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational synthesis of isonitrosoacetone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal work that first identified this versatile oxime, explores the evolution of its synthesis, and presents a detailed, classic experimental protocol. By examining the causality behind early experimental choices and grounding the information in authoritative historical sources, this guide serves as an in-depth resource on the origins and fundamental chemistry of this compound.

Introduction: The Emergence of Oximes and the Quest for Nitrogenous Acetone Derivatives

The latter half of the 19th century was a period of explosive growth in organic chemistry, characterized by the systematic investigation of new functional groups and the elucidation of molecular structures. Within this vibrant scientific landscape, the study of nitrogen-containing organic compounds was a burgeoning field. The discovery of oximes, compounds containing the RR'C=NOH functional group, represented a significant milestone in understanding the reactivity of carbonyl compounds. The term "oxime" itself, a portmanteau of "oxygen" and "imine," was first coined in the late 19th century, reflecting the novelty of this class of molecules[1]. It was in this context of fundamental discovery that this compound, a simple yet highly reactive α-keto oxime, was first synthesized and characterized.

The Pioneering Synthesis: Meyer and Janny's 1882 Breakthrough

The first documented synthesis of this compound is attributed to the seminal work of German chemist Victor Meyer and his collaborator Alois Janny in 1882. Their research, published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, detailed their investigations into nitrogen-containing derivatives of acetone. In their paper titled "Ueber stickstoffhaltige Acetonderivate" (On nitrogenous derivatives of acetone), they described the reaction of acetone with hydroxylamine, leading to the formation of a new crystalline compound. This compound was subsequently identified as this compound, also known as acetoxime in their publication.

A companion paper published in the same year, "Ueber die Einwirkung von Hydroxylamin auf Aceton" (On the effect of hydroxylamine on acetone), further elaborated on the reaction and the properties of the resulting product. This pioneering work not only marked the discovery of this compound but also contributed significantly to the foundational understanding of oxime chemistry.

Evolution of Synthetic Methodologies: From Historical Curiosity to Practical Reagent

Following its initial discovery, the synthesis of this compound has been the subject of continued investigation, leading to the development of various preparative methods. While Meyer and Janny's hydroxylamine-based synthesis remains a cornerstone, other approaches have been explored to improve yield, simplify the procedure, and utilize different starting materials.

One notable early method involved the treatment of acetone with sodium nitrite in acetic acid, as described by Küster in 1926. Another approach, reported by Slater in 1920, utilized the action of methyl nitrite on acetone in the presence of hydrochloric acid. These early 20th-century methods demonstrated the continued interest in this compound and the search for more efficient synthetic routes.

A significant advancement came with the use of nitrosyl chloride (NOCl) as a nitrosating agent. This method, detailed in a 1965 patent, offered a more direct and often higher-yielding pathway to α-isonitrosoketones, including this compound. The patent highlighted the drawbacks of earlier methods, such as poor yields and the high cost of reagents like alkyl nitrites.

The choice of synthetic route is often dictated by the desired scale, available starting materials, and safety considerations. The following section details a classic and reliable laboratory-scale preparation based on the principles of the early discoveries.

Experimental Protocol: A Classic Synthesis of this compound

This protocol outlines a well-established method for the preparation of this compound from acetone, sodium nitrite, and a mineral acid. This procedure is a self-validating system, where the successful formation of the product can be confirmed by its characteristic physical properties.

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Acetone | C₃H₆O | 58.08 | 58 g (73.5 mL) |

| Sodium Nitrite | NaNO₂ | 69.00 | 69 g |

| Hydrochloric Acid | HCl | 36.46 | (concentrated) |

| Water | H₂O | 18.02 | As needed |

| Ice | - | - | As needed |

4.2. Step-by-Step Procedure

-

Reaction Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-salt bath to maintain a low temperature.

-

Initial Mixture: 58 g (73.5 mL) of acetone and a solution of 69 g of sodium nitrite in 125 mL of water are added to the flask. The mixture is stirred and cooled to 0°C.

-

Acid Addition: Concentrated hydrochloric acid is added dropwise from the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature between 0°C and 5°C. The addition is continued until the solution becomes acidic to litmus paper.

-

Reaction Monitoring: During the acid addition, the color of the reaction mixture may change. The reaction is considered complete when the addition of acid no longer produces a significant temperature change and the mixture remains acidic.

-

Product Isolation: The reaction mixture is allowed to stand in the ice bath for a short period. The crude this compound may precipitate as a crystalline solid.

-

Purification: The crude product is collected by vacuum filtration and washed with a small amount of cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ether and petroleum ether or carbon tetrachloride. The purified product appears as leaflets or shiny needles.

4.3. Causality of Experimental Choices

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and the decomposition of the product.

-

Slow Acid Addition: The slow, controlled addition of acid ensures that the temperature remains within the desired range and prevents the localized buildup of heat.

-

Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the active nitrosating agent.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid with a melting point of approximately 69°C. It is freely soluble in water and ether, moderately soluble in warm chloroform, benzene, and carbon tetrachloride, and practically insoluble in petroleum ether.

Table of Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₅NO₂ | |

| Molar Mass | 87.08 g/mol | |

| Melting Point | 69 °C | |

| pKa | 8.39 (at 25°C) | |

| Appearance | Leaflets or shiny needles |

Historical and Modern Applications

Initially a subject of academic curiosity, this compound has found applications in various fields of chemistry. Its bifunctional nature, possessing both a ketone and an oxime group, makes it a valuable intermediate in organic synthesis.

More recently, this compound, also referred to as MINA in some literature, has been investigated for its potential in medicinal chemistry. Studies have explored its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides. This application highlights the enduring relevance of this historically significant molecule in modern scientific research.

Conclusion

The discovery of this compound by Victor Meyer and Alois Janny in 1882 was a direct result of the systematic exploration of fundamental organic reactions in the 19th century. From its initial synthesis through the reaction of acetone and hydroxylamine, the study of this simple α-keto oxime has evolved, with the development of more refined synthetic methods. The journey of this compound from a novel nitrogenous derivative of acetone to a compound with potential therapeutic applications underscores the importance of fundamental chemical research and the lasting impact of foundational discoveries. This guide has provided a comprehensive historical and technical overview, intended to equip researchers with a thorough understanding of the origins and core chemistry of this important molecule.

Diagrams

Sources

Technical Guide: Thermal Stability & Decomposition Dynamics of Isonitrosoacetone (INAA)

This guide serves as a high-level technical directive for the handling, thermal characterization, and stability assessment of Isonitrosoacetone (INAA). It is designed for application scientists and process chemists who require precise, actionable data rather than general safety summaries.

CAS: 306-44-5 | Synonyms: MINA, (1E)-1-hydroxyiminopropan-2-one, Pyruvaldehyde 1-oxime Molecular Weight: 87.08 g/mol | Physical State: Crystalline Solid (Leaflets)[1]

Part 1: Executive Technical Summary

This compound (INAA) presents a unique dual-hazard profile in process chemistry: low-temperature physical mobility (sublimation) combined with high-energy chemical decomposition (oxime fragmentation). Unlike standard energetic materials that are stable until a distinct onset temperature, INAA’s stability is compromised by its phase behavior.

Critical Stability Parameters:

-

Melting Point (MP): 65–69 °C (Purity dependent).[2]

-

Sublimation Onset: ~90–100 °C (Significant vapor transport).[2]

-

Decomposition Onset (

): >140 °C (Exothermic fragmentation). -

Primary Hazard: Neurotoxicity (AChE reactivator) combined with the generation of Hydrogen Cyanide (HCN) during thermal runaway.

Core Directive: Do not rely solely on standard DSC (Differential Scanning Calorimetry) in open pans. The material will sublime before decomposing, leading to false "stable" baselines. Sealed-pan analysis is mandatory.

Part 2: Chemical Profile & Decomposition Mechanics

Structural Tautomerism & Reactivity

INAA exists in equilibrium between its oxime and nitroso forms, though the oxime predominates in the solid state. This equilibrium is sensitive to pH and temperature, influencing its degradation pathway.

-

Oxime Form (Dominant):

-

Nitroso Form (Minor):

Thermal Decomposition Pathways

The decomposition of alpha-keto oximes like INAA is driven by a Beckmann Fragmentation (Second-order Beckmann Rearrangement). Unlike the standard Beckmann rearrangement which yields amides, the presence of the alpha-carbonyl group facilitates C-C bond cleavage.

Mechanistic Pathway:

-

Protonation/Activation: The oxime hydroxyl group is activated (thermally or catalytically).

-

Fragmentation: The C1-C2 bond cleaves.

-

Product Formation: Generates Acetic Acid (

) and Hydrogen Cyanide (

Secondary Pathway (Dehydration):

Under acidic conditions or specific catalysis, dehydration may occur, leading to the formation of pyruvonitrile (

Figure 1: Thermal decomposition cascade of this compound showing the critical generation of HCN.

Part 3: Thermal Analysis & Stability Data

The following data summarizes the thermal behavior of INAA. Note that "stable" implies no rapid exotherm, but slow degradation may occur.

| Parameter | Value / Range | Technical Implication |

| Melting Point | 65 – 69 °C | Phase Change: Loss of crystal lattice stability. Reactivity increases significantly in the melt phase. |

| Sublimation Zone | 90 – 100 °C | Contamination Risk: Material will coat the interior of process equipment/vents. |

| Exotherm Onset ( | ~140 – 150 °C | Runaway Risk: Energy release begins. Based on analogous oxime derivatives and metal salt data. |

| Peak Exotherm ( | 170 – 200 °C | Critical Failure: Rapid gas evolution (HCN, NOx, CO). |

| Energy of Decomp ( | > 1200 J/g (Est.) | High Energy: Potential for deflagration if confined. |

Expert Insight:

Impurity profiles drastically alter these values. The presence of Phorone (from acetone self-condensation) or trace Acids (from nitrosation) can lower the

Part 4: Experimental Protocols (Self-Validating Systems)

To establish the stability of a specific INAA batch, use the following validated workflows.

Protocol: Sealed-Cell DSC Analysis

Purpose: To determine the true decomposition energy without mass loss interference.

-

Preparation: Calibrate DSC with Indium standard.

-

Sample Loading: Weigh 2–4 mg of INAA into a High-Pressure Gold-Plated Steel Crucible (to prevent HCN reaction with aluminum and contain pressure).

-

Sealing: Hermetically seal the crucible. Verify mass before and after sealing to ensure integrity.

-

Ramp: Heat from 25 °C to 300 °C at 5 °C/min.

-

Validation:

Protocol: Isothermal Stability (ARC Simulation)

Purpose: To detect autocatalytic behavior or long-term instability at storage temperatures.

-

Setup: Use a TGA (Thermogravimetric Analyzer) or TAM (Thermal Activity Monitor).

-

Condition: Hold sample isothermally at 80 °C (just above MP) for 24 hours.

-

Criterion:

-

Fail: Mass loss > 1% or Heat Flow > 50 µW/g.

-

Pass: Stable baseline indicating the melt is stable for short-term processing.

-

Safety Workflow for Handling

This workflow ensures operator safety against both neurotoxicity and thermal hazards.

Figure 2: Operational safety workflow emphasizing temperature control and waste neutralization.

Part 5: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6399095, this compound. Retrieved from [Link]

-

ChemSrc. this compound: Physicochemical Properties and Safety Data. Retrieved from [Link]

-

Worek, F., & Thiermann, H. (2011).[6] Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis.[6][7] Toxicology.[8] Retrieved from [Link] (Contextual grounding on MINA toxicity/application).

-

DrugFuture. this compound Properties and Literature References. Retrieved from [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. chemcraft.su [chemcraft.su]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. milbemycin oxime solution: Topics by Science.gov [science.gov]

- 7. mg milbemycin oxime: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

use of Isonitrosoacetone in advanced organic synthesis

Isonitrosoacetone, a versatile and reactive organic compound, serves as a critical building block in a multitude of advanced synthetic applications. Its unique bifunctional nature, possessing both a ketone and an oxime moiety, allows for a diverse range of chemical transformations, making it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth exploration of this compound, covering its synthesis, safe handling, and key applications, complete with detailed protocols and mechanistic insights.

Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one or synonyms such as pyruvaldoxime and MINA, is a solid at room temperature.[1][2] It is freely soluble in water and ether, and moderately soluble in warmer nonpolar solvents like chloroform and benzene.[2] Its structure presents two key reactive sites: the α-keto-oxime functionality, which is central to its utility in forming heterocyclic systems and coordinating with metal ions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 306-44-5 | [3] |

| Molecular Formula | C₃H₅NO₂ | [3] |

| Molecular Weight | 87.08 g/mol | [1] |

| Appearance | Leaflets or shiny needles | [2] |

| Melting Point | 69 °C | [3] |

| Boiling Point | 193 °C at 760 mmHg | [3] |

| pKa | 8.39 (at 25 °C) | [2] |

| Solubility | Freely soluble in water, ether; Soluble in alkalies | [2] |

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.

Core Safety Directives:

-

Hazard Identification: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[3]

-

Storage: Store in a cool, dry, and dark environment. It should be kept in a tightly sealed container and refrigerated at 0-4 °C for short-term storage or -20 °C for long-term stability.[1]

Accidental Release Measures: In case of a spill, absorb the material with an inert substance like sand or vermiculite, sweep it up, and place it in a sealed container for proper chemical waste disposal.[3]

Synthesis of this compound

This compound is readily prepared in the laboratory via the nitrosation of acetone. This reaction proceeds through an acid-catalyzed enolization of acetone, followed by an electrophilic attack by a nitrosating agent.[5]

Caption: General workflow for the laboratory synthesis of this compound.

Protocol 3.1: Laboratory Scale Synthesis of this compound

This protocol is adapted from established methods of ketone nitrosation.[2]

Materials and Reagents:

-

Acetone

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum Ether

-

Ice-salt bath

-

Standard glassware for synthesis and extraction

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of acetone in glacial acetic acid. Cool the flask to 0 °C using an ice-salt bath.

-

Causality Insight: The reaction is performed at 0 °C to control the exothermic nature of the nitrosation and to prevent the decomposition of nitrous acid and the product. The acid is essential to generate the active nitrosating species (N₂O₃) from sodium nitrite and to catalyze the enol formation of acetone.

-

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred acetone solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Dry the ether layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a mixture of diethyl ether and petroleum ether to obtain pure this compound as crystalline leaflets.[2]

-

Characterization: Confirm the product's identity and purity by melting point determination (expected: ~69 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Applications in Advanced Organic Synthesis

This compound's bifunctional nature makes it a powerful precursor for various molecular scaffolds, particularly nitrogen-containing heterocycles.

Synthesis of Pyrazines and Quinoxalines

The most prominent application of this compound is in the synthesis of pyrazines and their benzo-fused analogs, quinoxalines. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.[6][7][8] The synthesis relies on a condensation reaction between the 1,2-dicarbonyl-like functionality of this compound and a 1,2-diamine.[9][10]

Caption: General mechanism for pyrazine/quinoxaline synthesis from this compound.

Protocol 4.1.1: Synthesis of 2-Acetyl-3-methylpyrazine

This protocol demonstrates a classic condensation-cyclization reaction.

Materials and Reagents:

-

This compound

-

Ethylenediamine

-

Ethanol

-

Sodium Hydroxide solution (e.g., 1 M)

Procedure:

-

Initial Condensation: Dissolve this compound in ethanol in a round-bottom flask. Add an equimolar amount of ethylenediamine to the solution.

-

Cyclization: Gently heat the mixture to reflux for 2-4 hours. The reaction typically involves a color change.

-

Causality Insight: The initial reaction is the nucleophilic attack of one amine group of the diamine onto the ketone carbonyl of this compound, forming an imine. The subsequent intramolecular cyclization is driven by the attack of the second amine group onto the oxime's carbon atom, followed by dehydration to form the aromatic pyrazine ring.

-

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the solution with a dilute NaOH solution.

-

Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Development

This compound (as MINA) has been investigated for its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents.[11] This application highlights its potential in the development of antidotes for chemical poisoning. The tertiary oxime structure is key to its activity, allowing it to function as a reactivator for the inhibited enzyme.[11]

This compound as a Ligand in Coordination Chemistry

The α-keto-oxime moiety of this compound is an excellent chelating ligand for various transition metals. The oxygen and nitrogen atoms can coordinate to a metal center, forming stable five-membered chelate rings. This property is utilized in the synthesis of novel metal complexes with potential applications in catalysis, materials science, and as antimicrobial agents.[12] The coordination can occur through either the isonitroso-oxygen or the isonitroso-nitrogen, sometimes leading to interesting linkage isomerism in the resulting complexes.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low yield in synthesis | Incomplete reaction; Decomposition of product/reagents; Temperature too high. | Extend reaction time; Ensure temperature is strictly controlled (0-5 °C); Check purity of starting materials. |

| Impure product after recrystallization | Inefficient recrystallization; Co-precipitation of impurities. | Use a different solvent system for recrystallization; Perform a second recrystallization; Consider purification by column chromatography. |

| Side reactions in pyrazine synthesis | Polymerization of reactants; Self-condensation of this compound. | Ensure slow, controlled addition of reagents; Maintain optimal reaction temperature; Use dilute solutions to disfavor intermolecular side reactions. |

| Difficulty in product extraction | Product has high water solubility. | Saturate the aqueous layer with NaCl (salting out) before extraction; Increase the number of extractions with the organic solvent. |

Conclusion

This compound is a remarkably versatile and accessible reagent in advanced organic synthesis. Its straightforward preparation and the rich reactivity of its α-keto-oxime functionality provide chemists with a powerful tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles like pyrazines and quinoxalines. Furthermore, its demonstrated utility in coordination chemistry and medicinal applications underscores its continuing importance in modern chemical research and drug development. Adherence to proper safety protocols and an understanding of the mechanistic principles behind its reactions are key to successfully leveraging the full synthetic potential of this valuable compound.

References

-

This compound | CAS#:306-44-5 | Chemsrc . Chemsrc.com. [Link]

-

Safety Data Sheet: Acetone . Carl ROTH. [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review . (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Synthesis and reactions of Pyrazine . (2018). Slideshare. [Link]

-

Condensation Reaction between Phenanthroline-5,6-diones and Ethylenediamine and Its Optimization through Dialogue between Theory and Experiment . (2017). ResearchGate. [Link]

-

Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone . MDPI. [Link]

-

Isonitriles as supporting and non-innocent ligands in metal catalysis . (2020). RSC Publishing. [Link]

-

Aldol Reaction of Acetone and Nitrous Acid . (2009). Sciencemadness Discussion Board. [Link]

-

Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors . (2015). Chemical Society Reviews (RSC Publishing). [Link]

-

This compound . Merck Index. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities . PubMed. [Link]

-

Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP) . (2015). ResearchGate. [Link]

-

Intra-ligand Chelate Linkage Isomerism of the Isonitroso Group in Ni(II), Cu(II) & Pd(II) Complexes of Tetradentate Schiff Bases . Indian Journal of Chemistry. [Link]

-

What Are The Chemical Reactions Of Acetone? . (2024). YouTube. [Link]

-

Synthesis of Heterocyclic Compounds . International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives . (2015). American Journal of Organic Chemistry. [Link]

- US2934523A - Condensation products of dicyandiamide, a salt of ethylene diamine, and formaldehyde.

-

Design and Synthesis of Some New Quinoxaline-Based Heterocycles . ResearchGate. [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles . Frontiers in Chemistry. [Link]

-

Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) . (2013). Master Organic Chemistry. [Link]

- US9150570B2 - Synthesis of heterocyclic compounds.

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides . MDPI. [Link]

-

Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles . ResearchGate. [Link]

-

Anti Addition vs Syn Addition - Alkene Reactions . (2023). YouTube. [Link]

-

Can Acetone act as a ligand? . Chemistry Stack Exchange. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives . PubMed Central. [Link]

-

Transition metal isocyanide complexes . Wikipedia. [Link]

-

This compound | C3H5NO2 | CID 6399095 . PubChem. [Link]

Sources

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of azabicyclic pyrazine derivatives as muscarinic agonists and the preparation of a chloropyrazine analogue with functional selectivity at sub-types of the muscarinic receptor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Aldol Reaction of Acetone and Nitrous Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. ijbpas.com [ijbpas.com]

- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Note: Isonitrosoacetone as a Strategic Intermediate for Pyrrole-Based Pharmaceutical Scaffolds

Executive Summary

Isonitrosoacetone (INA), also known as 2-oxopropanal 1-oxime (CAS: 306-44-5), is a high-value bifunctional intermediate used extensively in the synthesis of nitrogen-containing heterocycles. Its primary utility lies in the Knorr Pyrrole Synthesis , where it serves as a precursor to 2,4-dimethylpyrroles—structural motifs found in porphyrins, bile pigments, and multi-kinase inhibitors (e.g., Sunitinib analogs).

This guide provides a validated protocol for the synthesis of INA and its subsequent conversion into a pharmaceutical-grade pyrrole scaffold. Emphasis is placed on thermal safety, impurity profiling, and mechanistic causality.

Chemical Profile & Strategic Utility

INA exists in a tautomeric equilibrium between the oxime (dominant) and nitroso forms. Understanding this equilibrium is critical for reaction monitoring, as the nitroso form is the reactive species in certain condensation pathways.

| Property | Specification |

| IUPAC Name | 2-Oxopropanal 1-oxime |

| CAS Number | 306-44-5 |

| Molecular Formula | |

| Molecular Weight | 87.08 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 65–69 °C (Decomposes) |

| Solubility | Soluble in water, ethanol, ether; sparingly soluble in benzene. |

| Stability | Thermally Unstable. Risk of runaway decomposition >70°C. |

Strategic Relevance

In drug discovery, INA is preferred over chloro-ketones for pyrrole synthesis because it avoids the formation of furan byproducts. It allows for the in situ generation of amino-ketones (via reduction), which immediately condense to form the pyrrole ring, minimizing the handling of unstable intermediates.

Protocol A: Synthesis of this compound (Intermediate)

Objective: Synthesis of INA via the nitrosation of acetone. Scale: 1.0 Molar (Laboratory Scale) Critical Parameter: Temperature control (< 5°C) is mandatory to prevent diazotization side reactions and thermal decomposition.

Reagents

-

Acetone (Reagent Grade): 58.0 g (1.0 mol)

-

Sodium Nitrite (

): 69.0 g (1.0 mol) -

Glacial Acetic Acid: 60.0 g (1.0 mol)

-

Hydrochloric Acid (conc.): Catalytic amount

-

Ice/Water bath

Step-by-Step Methodology

-

Reactor Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

-

Charge: Add Acetone (58.0 g) and Sodium Nitrite (69.0 g) dissolved in minimum water (approx. 150 mL). Cool the mixture to 0°C .

-

Acidification (The Exotherm):

-

Action: Add Glacial Acetic Acid dropwise over 60 minutes.

-

Control: Maintain internal temperature below 5°C .

-

Mechanistic Insight: The acid generates nitrous acid (

) in situ, which attacks the enol form of acetone. Rapid addition causes localized heating and formation of gaseous

-

-

Reaction: Stir at 0–5°C for 3 hours. The solution will turn pale yellow.

-

Extraction:

-

Saturate the aqueous solution with NaCl (salting out).

-

Extract with Diethyl Ether (3 x 100 mL).

-

Note: Do not use chlorinated solvents if avoiding halogenated impurities is a requirement for the final API.

-

-

Isolation:

-

Dry the ether layer over anhydrous

. -

Evaporate the solvent under reduced pressure at a bath temperature < 35°C .

-

Safety Warning: Do not heat the residue above 40°C. INA can decompose violently.

-

-

Purification: Recrystallize from benzene/petroleum ether to yield white needles.

Workflow Visualization

Figure 1: Reaction pathway for the nitrosation of acetone. The critical control point is the electrophilic attack of the nitrosonium ion on the enol.

Protocol B: Knorr Pyrrole Synthesis (Pharmaceutical Application)

Objective: Synthesis of Ethyl 2,4-dimethyl-3-pyrrolecarboxylate (Knorr Pyrrole). Relevance: This molecule is a "privileged scaffold."[1][2] The ester group at C3 allows for subsequent functionalization (e.g., formylation) to create drug libraries.

Reagents

-

This compound (from Protocol A): 8.7 g (0.1 mol)

-

Ethyl Acetoacetate: 13.0 g (0.1 mol)

-

Zinc Dust (Activation required): 15.0 g

-

Glacial Acetic Acid (Solvent/Proton source): 50 mL

-

Sodium Acetate (Buffer): 10.0 g

Step-by-Step Methodology

-

Preparation: In a 250 mL three-necked flask, dissolve INA (8.7 g) and Ethyl Acetoacetate (13.0 g) in Glacial Acetic Acid (30 mL).

-

Reduction/Condensation (Simultaneous):

-

Action: Add Zinc dust in small portions (approx. 1g at a time) while stirring vigorously.

-

Control: The reaction is highly exothermic.[3] Maintain temperature at 60–70°C using the rate of Zn addition.

-

Mechanistic Insight: Zinc reduces the oxime (

) to an amine (

-

-

Reflux: After Zn addition, heat the mixture to reflux (approx. 100°C) for 1 hour to drive the dehydration and aromatization.

-

Work-up:

-

Pour the hot reaction mixture into 500 mL of ice-cold water.

-

The crude pyrrole will precipitate as a solid.

-

-

Purification: Filter the solid and wash with water. Recrystallize from ethanol.

Mechanism Visualization

Figure 2: The Knorr Pyrrole Synthesis mechanism. The 'in situ' reduction prevents dimerization of the amino-ketone intermediate.

Analytical Quality Control

To ensure the intermediate is suitable for pharmaceutical use, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Singlet at |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Water Content | Karl Fischer | < 0.5% (Water interferes with Zn reduction) |

| Residue on Ignition | Gravimetric | < 0.1% (Crucial to remove inorganic salts from nitrosation) |

Troubleshooting Note: If the NMR shows a split methyl peak, it indicates a mixture of syn and anti isomers. This is common and generally does not affect the Knorr synthesis yield, as both isomers reduce to the same amine.

Safety & Stability (Critical)

-

Thermal Runaway: INA is an oxime. Oximes can undergo Beckmann rearrangement or decomposition with significant heat release. Never distill INA at atmospheric pressure.

-

Toxicity: INA is a skin and eye irritant and is harmful if inhaled.[6] All operations involving sodium nitrite and acids must be performed in a fume hood to capture

gases. -

Storage: Store at 2–8°C. Long-term storage at room temperature leads to polymerization and darkening (formation of diazo-oxides).

References

-

Organic Syntheses , Coll.[5][7][8] Vol. 2, p. 202 (1943); Vol. 16, p. 44 (1936). Synthesis of Isonitrosopropiophenone (Analogous Protocol).Link

-

PubChem , National Library of Medicine. This compound Compound Summary.Link

- Corwin, A. H.The Chemistry of Pyrrole and its Derivatives. In Heterocyclic Compounds, Vol. 1, Wiley, New York. (Classic reference for Knorr Mechanism).

-

Fischer, H. Organic Syntheses, Coll. Vol. 2, p. 202. Modified Knorr Synthesis.Link

-

Journal of Pharmaceutical Chemistry , 2017.[1] Recent synthetic and medicinal perspectives of pyrroles.[1][2] (Discusses downstream applications). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses - Google 圖書 [books.google.com.tw]

- 8. Organic Syntheses Procedure [orgsyn.org]

Investigating the Central Nervous System Effects of Isonitrosoacetone: Application Notes and Protocols for Neuropharmacological Research

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) effects of Isonitrosoacetone (MINA). This compound, a tertiary oxime, has garnered significant interest for its potential to counteract organophosphate (OP) poisoning, a condition characterized by the debilitating inhibition of acetylcholinesterase (AChE) in both the peripheral and central nervous systems.[1][2][3][4] Unlike conventional quaternary oxime reactivators, this compound's chemical structure suggests an enhanced ability to cross the blood-brain barrier (BBB), making it a promising candidate for mitigating the severe neurological consequences of OP exposure, such as seizures and cognitive deficits.[1][5] This document outlines detailed in vitro and in vivo protocols to rigorously evaluate the neuropharmacological profile of this compound, from its fundamental AChE reactivation kinetics to its functional impact on CNS-related behaviors in preclinical models. The methodologies are presented with a focus on scientific rationale and experimental integrity, ensuring a robust and reproducible approach to the investigation of this promising neurotherapeutic agent.

Introduction: The Critical Need for CNS-Permeant Acetylcholinesterase Reactivators

Organophosphate compounds, widely used as pesticides and tragically weaponized as nerve agents, exert their profound toxicity by irreversibly inhibiting acetylcholinesterase (AChE).[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in a state of cholinergic crisis.[2][3][6] While peripheral symptoms are severe, the neurological consequences of AChE inhibition within the CNS are particularly devastating, leading to seizures, respiratory distress, and long-term cognitive impairment.[2][7][8][9]

The current standard of care for OP poisoning includes an antimuscarinic agent like atropine and an AChE reactivator, typically a quaternary pyridinium oxime such as pralidoxime (2-PAM).[6][7] However, the permanent positive charge on these oximes severely restricts their ability to penetrate the blood-brain barrier, leaving the CNS vulnerable to the unabated effects of AChE inhibition.[1][5]

This compound (MINA), a tertiary oxime, represents a significant advancement in the quest for effective OP poisoning antidotes. Its uncharged nature at physiological pH is hypothesized to facilitate its transit across the BBB, allowing for the reactivation of inhibited AChE directly within the brain.[1] This guide provides a detailed roadmap for the comprehensive investigation of this compound's CNS effects.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to experimental design, including solvent selection and dose formulation.

| Property | Value | Reference |

| CAS Number | 306-44-5 | [10] |

| Molecular Formula | C₃H₅NO₂ | [10] |

| Molecular Weight | 87.08 g/mol | [10][11] |

| Melting Point | 69°C | [12] |

| Boiling Point | 193°C at 760 mmHg | [12] |

| Solubility | Freely soluble in water and ether. | [10] |

| pKa | 8.39 (25°C) | [10] |

In Vitro Evaluation of this compound

The initial assessment of this compound's potential as a CNS-active AChE reactivator begins with a series of in vitro assays to determine its efficacy in reactivating OP-inhibited enzymes and its ability to traverse a simulated blood-brain barrier.

Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)

Scientific Rationale: The Ellman's assay is a robust and widely adopted colorimetric method for measuring AChE activity.[11][13] It provides a quantitative measure of the enzyme's ability to hydrolyze its substrate, and by extension, the efficacy of a reactivator like this compound to restore this function after OP-inhibition.

Experimental Workflow:

Caption: Workflow for the in vitro AChE reactivation assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5-8.0.[14]

-

AChE Solution: Prepare a working solution of AChE (from a commercial source or tissue homogenate) in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Organophosphate (OP) Inhibitor Solution: Prepare a stock solution of the desired OP (e.g., paraoxon) in an appropriate solvent (e.g., ethanol or DMSO) and make serial dilutions in Assay Buffer.

-

This compound (MINA) Solution: Prepare a stock solution of this compound in Assay Buffer and create a range of concentrations to be tested.

-

DTNB Solution (Ellman's Reagent): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer to a final concentration of 10 mM.[15]

-

Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCh) in Assay Buffer to a final concentration of 10 mM.

-

-

Assay Procedure (96-well plate format):

-

Inhibition Step: To each well, add AChE solution followed by the OP inhibitor solution. Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for complete inhibition. Include control wells with AChE and buffer only (no inhibitor).

-

Reactivation Step: Add the this compound solutions at various concentrations to the inhibited wells. Incubate for a specific duration (e.g., 30 minutes) to allow for reactivation.

-

Colorimetric Reaction: Add the DTNB solution to all wells.

-

Initiate Reaction: Add the ATCh substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic reading) for 10-15 minutes.[13]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100

-

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Scientific Rationale: To exert its effects on the CNS, this compound must cross the BBB. An in vitro BBB model, typically composed of a co-culture of brain endothelial cells, pericytes, and astrocytes, can provide an initial assessment of its permeability.

Experimental Workflow:

Caption: Workflow for the in vitro BBB permeability assay.

Step-by-Step Protocol:

-

Establishment of the In Vitro BBB Model:

-

Culture primary porcine brain endothelial cells on the apical side of a Transwell insert.[12]

-

Co-culture with astrocytes and pericytes on the basolateral side to induce barrier properties.

-

Monitor the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER). High TEER values are indicative of a tight barrier.

-

-

Permeability Assay:

-

Once a stable and high TEER is achieved, replace the medium in the apical and basolateral chambers with fresh assay buffer.

-

Add this compound to the apical (luminal) chamber at a known concentration.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

-

Simultaneously, take a sample from the apical chamber to confirm the initial concentration.

-

-

Quantification and Data Analysis:

-

Quantify the concentration of this compound in the basolateral samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.

-

In Vivo Evaluation of this compound in Animal Models

Scientific Rationale: In vivo studies are essential to confirm the CNS effects of this compound in a complex biological system. Animal models of OP poisoning allow for the assessment of its efficacy in preventing mortality, reducing seizure activity, and its impact on behavior and cognitive function.[7][16]

Animal Model of Organophosphate Poisoning

Choice of Model: Rats and mice are commonly used due to their well-characterized physiology and the availability of established behavioral tests.[7]

Induction of Poisoning:

-

Administer a sublethal or lethal dose of an OP compound (e.g., sarin surrogate diisopropyl fluorophosphate - DFP, or paraoxon) via subcutaneous or intraperitoneal injection.[1]

-

The dose should be pre-determined to induce clear signs of cholinergic toxicity and, if desired, seizures.

Protocol: Assessment of Anticonvulsant Activity and AChE Reactivation in the Brain

Experimental Workflow:

Caption: Workflow for in vivo assessment of this compound.

Step-by-Step Protocol:

-

Animal Groups:

-

Control (vehicle only)

-

OP + vehicle

-

OP + this compound (various doses)

-

OP + Atropine + this compound

-

-

Procedure:

-

Administer the OP compound to the animals.

-

Observe and score seizure activity using a standardized scale (e.g., Racine scale).

-

At a predetermined time post-exposure (e.g., 1 minute after seizure onset), administer this compound and/or atropine via intramuscular or intraperitoneal injection.

-

Monitor the animals for survival and cessation of seizure activity.

-

-

Brain AChE Activity Measurement:

-

At a defined endpoint (e.g., 60 minutes post-treatment), euthanize the animals.[1]

-

Rapidly dissect specific brain regions (e.g., striatum, midbrain, hippocampus, cortex).[1]

-

Homogenize the brain tissue in assay buffer.[6]

-

Measure AChE activity in the brain homogenates using the Ellman's method as described in section 3.1.

-

Protocol: Behavioral and Cognitive Assessments

Scientific Rationale: Survivors of OP poisoning often exhibit long-term behavioral and cognitive deficits.[9] Assessing the ability of this compound to mitigate these impairments is a critical measure of its neuroprotective potential.

Recommended Behavioral Tests:

-

Elevated Plus Maze: To assess anxiety-like behavior. An anxiogenic response is often observed after acute OP exposure.[9]

-

Morris Water Maze or Barnes Maze: To evaluate spatial learning and memory.[17]

-

Passive Avoidance Test: To assess fear-motivated learning and memory.[17]

General Protocol Outline:

-

Expose animals to a sublethal dose of an OP compound.

-

Administer this compound treatment.

-

Allow for a recovery period (e.g., 1-4 weeks).

-

Conduct a battery of behavioral tests to assess different cognitive and affective domains.

-

Compare the performance of the this compound-treated group to both control and OP-only groups.

Signaling Pathways and Mechanism of Action

A clear understanding of the underlying molecular mechanisms is crucial for rational drug development.

Mechanism of OP Toxicity and AChE Reactivation:

Caption: Mechanism of OP toxicity and AChE reactivation by this compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a CNS-active countermeasure for organophosphate poisoning. A systematic investigation of its in vitro reactivation kinetics, BBB permeability, and in vivo efficacy in relevant animal models is essential to validate its therapeutic potential. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens and to further elucidate the molecular mechanisms underlying its neuroprotective effects. The development of a truly CNS-penetrant AChE reactivator like this compound holds the promise of a paradigm shift in the medical management of OP intoxication, offering hope for improved outcomes for both civilian and military personnel exposed to these highly toxic agents.

References

-

DrugFuture. (n.d.). This compound. Available at: [Link]

-

JoVE. (2022, July 8). Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells. Available at: [Link]

-

Musilek, K., et al. (2011). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. Molecules, 16(8), 6989-7000. Available at: [Link]

-

Semenov, V. V., et al. (2022). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. International Journal of Molecular Sciences, 23(18), 10748. Available at: [Link]

-

Pereira, E. F., et al. (2014). Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. The Journal of Pharmacology and Experimental Therapeutics, 350(2), 313-321. Available at: [Link]

-

Shih, T. M., et al. (2007). Central acetylcholinesterase reactivation by oximes improves survival and terminates seizures following nerve agent intoxication. Journal of Applied Toxicology, 27(2), 157-166. Available at: [Link]

-

Norrrahim, M. N. F., et al. (2020). Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. RSC Advances, 10(11), 6398-6413. Available at: [Link]

-

Macedo, P. E., et al. (2024). Drosophila melanogaster as a model organism for screening acetylcholinesterase reactivators. Journal of Toxicology and Environmental Health, Part A, 1-15. Available at: [Link]

-

Richards, J. R., & Mogali, S. (2023). Physiology, Acetylcholinesterase. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Sharma, R., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 11. Available at: [Link]

-

Chambers, J. E., et al. (2021). Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates. Neurotoxicology, 84, 15-24. Available at: [Link]

-